Histamine, N-acetyl-5-chloro-
Description
Contextualization of Histamine (B1213489) and its N-Acetylated Derivatives
Histamine is a well-characterized biogenic amine that plays a crucial role in a variety of physiological and pathological processes. Current time information in Bangalore, IN. It is widely known for its function in local immune responses and as a mediator of allergic reactions. Current time information in Bangalore, IN. Beyond its role in immunology, histamine also acts as a neurotransmitter in the central nervous system, regulating processes such as wakefulness, appetite, and cognitive functions. Current time information in Bangalore, IN.
N-acetylhistamine is a metabolite of histamine, formed through the enzymatic N-acetylation of histamine's primary amino group. mdpi.com This acetylation is a key metabolic pathway that modifies the biological activity of histamine. Current time information in Bangalore, IN. While histamine's effects are mediated through its interaction with four distinct G protein-coupled receptors (H1, H2, H3, and H4), N-acetylation can alter the affinity and efficacy of the molecule at these receptors. Current time information in Bangalore, IN.orientjchem.org Generally, N-acetylhistamine is considered to have significantly reduced or no activity at histamine receptors and has even been utilized as a negative control in studies of histamine-mediated anaphylaxis. mdpi.com However, the study of such derivatives provides valuable insights into the structure-activity relationships of histamine and its receptors. mdpi.com
Rationale for the Investigation of Halogenated Histamine Analogs
The introduction of halogen atoms, such as chlorine, into a bioactive molecule is a common strategy in medicinal chemistry and chemical biology to fine-tune its properties. Halogenation can profoundly influence a compound's physicochemical characteristics, including its lipophilicity, metabolic stability, and electronic distribution. In the context of histamine analogs, halogenation of the imidazole (B134444) ring has been explored as a means to create more potent and selective ligands for histamine receptors.
The rationale for investigating halogenated histamine analogs, such as a chlorinated derivative, stems from several key considerations:
Altered Receptor Selectivity: The electronic and steric properties of a halogen atom can change how the molecule binds to different histamine receptor subtypes, potentially leading to the development of highly selective agonists or antagonists.
Increased Potency: Halogenation can enhance the binding affinity of a ligand for its target receptor, resulting in a more potent biological effect.
Modified Pharmacokinetics: The introduction of a halogen can impact the metabolic fate of the compound, potentially increasing its half-life and duration of action.
Probing Receptor Binding Pockets: Halogenated analogs serve as valuable tools for mapping the topology and chemical environment of receptor binding sites. The specific interactions of the halogen atom can provide detailed information about the amino acid residues within the binding pocket.
Overview of N-Acetyl-5-Chloro-Histamine within Neurochemical and Immunological Research Frameworks
Given the fundamental roles of histamine in both the nervous and immune systems, a synthetic analog like N-acetyl-5-chloro-histamine would likely be of interest within these research frameworks. Although specific research on this exact compound is not widely published, its investigation can be contextualized as follows:
Neurochemical Research: As a modified histamine derivative, N-acetyl-5-chloro-histamine could be used to probe the structure and function of histamine receptors in the brain. The combined effects of N-acetylation and chlorination might result in a compound with unique properties, such as acting as a partial agonist or an allosteric modulator at a specific histamine receptor subtype. Such a tool could be invaluable for dissecting the complex roles of histaminergic signaling in neurological processes.
Immunological Research: In the immune system, histamine's actions are pleiotropic. A halogenated and N-acetylated analog could be synthesized to explore the structural requirements for activating or inhibiting histamine-mediated immune responses. For instance, it could be tested for its ability to influence cytokine release, immune cell chemotaxis, or the expression of inflammatory markers.
Scope and Objectives of Current Research Endeavors on N-Acetyl-5-Chloro-Histamine
While specific, large-scale research initiatives on N-acetyl-5-chloro-histamine are not prominent in the current literature, the synthesis and study of such a compound would likely fall under the broader objective of developing novel chemical probes and potential therapeutic leads. The primary goals of such research would be to:
Synthesize and Characterize: The initial step would involve the chemical synthesis of N-acetyl-5-chloro-histamine and the thorough characterization of its structure and purity.
Pharmacological Profiling: A key objective would be to determine the binding affinities and functional activities of the compound at all four histamine receptor subtypes. This would reveal its potency and selectivity profile.
Elucidate Structure-Activity Relationships: By comparing the activity of N-acetyl-5-chloro-histamine to that of histamine, N-acetylhistamine, and other chlorinated histamine analogs, researchers could gain a deeper understanding of how these specific chemical modifications influence biological activity.
Investigate Biological Effects: Depending on its pharmacological profile, the compound could be used in in vitro and in vivo models to explore its effects on specific neurochemical or immunological pathways.
Table of Chemical Properties: A Comparative Look
| Property | N-acetylhistamine | N-acetyl-5-chloro-histamine |
| Molecular Formula | C7H11N3O Current time information in Bangalore, IN. | C7H10ClN3O |
| Molecular Weight | 153.18 g/mol Current time information in Bangalore, IN. | ~187.63 g/mol (Calculated) |
| CAS Number | 673-49-4 mdpi.com | Not available |
| Synonyms | N-(2-(1H-imidazol-4-yl)ethyl)acetamide Current time information in Bangalore, IN. | N-(2-(5-chloro-1H-imidazol-4-yl)ethyl)acetamide |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H10ClN3O |
|---|---|
Molecular Weight |
187.63 g/mol |
IUPAC Name |
N-[2-(4-chloro-1H-imidazol-5-yl)ethyl]acetamide |
InChI |
InChI=1S/C7H10ClN3O/c1-5(12)9-3-2-6-7(8)11-4-10-6/h4H,2-3H2,1H3,(H,9,12)(H,10,11) |
InChI Key |
JZNUYVYWGHWLIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=C(N=CN1)Cl |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for N Acetyl 5 Chloro Histamine
Methodologies for N-Acetyl-5-Chloro-Histamine Synthesis
Optimization of Reaction Conditions and Reagent Selection
The efficiency and yield of the proposed synthesis would be highly dependent on the optimization of reaction conditions and the judicious selection of reagents.
For the chlorination step , key parameters to optimize would include:
Chlorinating Agent: While NCS is a common choice, other reagents like sulfuryl chloride or selectfluor in the presence of a chloride source could be explored for improved regioselectivity and yield.
Solvent: Aprotic solvents such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) would be suitable to prevent unwanted side reactions.
Temperature: The reaction would likely be initiated at a low temperature (e.g., 0 °C) and gradually warmed to room temperature to control the reaction rate and minimize the formation of byproducts.
Stoichiometry: The molar ratio of the histamine (B1213489) precursor to the chlorinating agent would need to be carefully controlled to favor mono-chlorination.
For the N-acetylation step , optimization would focus on:
Acetylating Agent: Acetic anhydride is a common and effective reagent. Acetyl chloride could also be used, but it is more reactive and may require stricter control of reaction conditions.
Base: A non-nucleophilic base, such as triethylamine or diisopropylethylamine, would be used to scavenge the acid byproduct of the reaction and drive it to completion.
Solvent and Temperature: Similar to the chlorination step, aprotic solvents would be preferred, and the reaction would likely be performed at a low temperature to control exothermicity.
A hypothetical optimization table for the N-acetylation step is presented below:
| Entry | Acetylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Acetic Anhydride (1.1 eq) | Triethylamine (1.2 eq) | DCM | 0 to RT | 85 |
| 2 | Acetyl Chloride (1.1 eq) | Triethylamine (1.2 eq) | DCM | 0 | 78 |
| 3 | Acetic Anhydride (1.1 eq) | Pyridine (2.0 eq) | THF | 0 to RT | 82 |
| 4 | Acetic Anhydride (1.5 eq) | Triethylamine (1.6 eq) | DCM | 0 to RT | 90 |
This is a hypothetical data table for illustrative purposes.
Stereoselective Synthesis Approaches for Chiral Analogs
The native histamine backbone is achiral. However, the synthesis of chiral analogs of N-acetyl-5-chloro-histamine could be achieved by introducing a stereocenter, for instance, by modifying the ethylamine side chain. One approach would be to start from a chiral amino acid precursor, such as L- or D-histidine.
A stereoselective synthesis could involve the following key steps:
Protection: Protection of the amino and carboxylic acid functionalities of the starting chiral histidine.
Chlorination: Regioselective chlorination of the imidazole (B134444) ring.
Side Chain Modification: Conversion of the carboxylic acid to the desired functional group, potentially involving stereospecific reduction or other transformations.
N-Acetylation: Acetylation of the primary amine.
Deprotection: Removal of any protecting groups.
The stereochemical integrity throughout the synthetic sequence would be paramount, and the use of chiral catalysts or reagents might be necessary for certain transformations to ensure high enantiomeric excess.
Development of N-Acetyl-5-Chloro-Histamine Analogs and Probes
The development of analogs and probes based on the N-acetyl-5-chloro-histamine scaffold is crucial for its use in chemical biology and mechanistic studies.
Design Principles for Structural Modifications Enhancing Research Utility
Structural modifications can be introduced to impart specific functionalities to N-acetyl-5-chloro-histamine. Key design principles include:
Introduction of Reporter Groups: For visualization and detection, fluorescent dyes or biotin tags could be conjugated to the molecule, typically at a position that does not interfere with its biological activity.
Incorporation of Photoaffinity Labels: Groups such as azides or benzophenones can be incorporated to allow for covalent cross-linking to target proteins upon photoactivation, aiding in target identification.
"Clickable" Handles: The introduction of terminal alkynes or azides would enable the use of click chemistry for the facile attachment of various functionalities.
Modulation of Physicochemical Properties: Altering substituents on the imidazole ring or the acetyl group can be used to fine-tune properties like solubility, lipophilicity, and metabolic stability.
Synthesis of Radiolabeled or Fluorescently Tagged N-Acetyl-5-Chloro-Histamine for Mechanistic Studies
For mechanistic studies, radiolabeled or fluorescently tagged versions of N-acetyl-5-chloro-histamine are invaluable.
Radiolabeling could be achieved by:
Tritium (³H) Labeling: Introducing tritium at a specific position, for example, by reduction of a suitable precursor with tritium gas.
Carbon-14 (¹⁴C) Labeling: Using [¹⁴C]acetic anhydride in the N-acetylation step would incorporate the radiolabel into the acetyl group.
Fluorescent tagging would involve:
Conjugation to a Fluorophore: A common strategy is to link a fluorescent dye (e.g., fluorescein, rhodamine) to the molecule. This would likely require the synthesis of an N-acetyl-5-chloro-histamine derivative with a reactive handle (e.g., an amine or carboxylic acid) for conjugation.
Advanced Spectroscopic and Chromatographic Characterization of Synthetic Products
The unambiguous characterization of synthesized N-acetyl-5-chloro-histamine and its analogs is essential. A combination of spectroscopic and chromatographic techniques would be employed.
Spectroscopic Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be used to confirm the presence and connectivity of protons in the molecule, including the characteristic signals for the imidazole ring protons, the ethylamine side chain, and the acetyl group. ¹³C NMR would provide information on the carbon skeleton.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition. The isotopic pattern of chlorine would be a key diagnostic feature.
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify key functional groups, such as the N-H and C=O stretching vibrations of the amide group.
Hypothetical ¹H NMR Data for N-Acetyl-5-Chloro-Histamine:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.58 | s | 1H | Imidazole C2-H |
| 6.95 | s | 1H | Imidazole C4-H |
| 3.45 | t | 2H | -CH₂-NHAc |
| 2.75 | t | 2H | Ar-CH₂- |
| 1.90 | s | 3H | -C(O)CH₃ |
| ~6.5 (broad) | s | 1H | -NH- |
This is a hypothetical data table for illustrative purposes.
Chromatographic Characterization:
High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the synthesized compound. By using a chiral stationary phase, enantiomeric purity of chiral analogs could also be determined.
Gas Chromatography (GC): For volatile derivatives, GC could be used for purity analysis.
By employing these synthetic and analytical strategies, N-acetyl-5-chloro-histamine and its derivatives can be prepared and characterized, paving the way for their application in various research fields.
Molecular Interactions and Receptor Pharmacology of N Acetyl 5 Chloro Histamine in Vitro and Preclinical Focus
Ligand Binding Profile at Histamine (B1213489) Receptor Subtypes (H1R, H2R, H3R, H4R)
Quantitative Radioligand Displacement Assays
No data from quantitative radioligand displacement assays for N-acetyl-5-chloro-histamine at any of the four histamine receptor subtypes (H1R, H2R, H3R, H4R) were found in the reviewed literature. Such assays are crucial for determining the binding affinity of a ligand for its receptor.
Competitive Binding Affinity and Selectivity Analysis
Information regarding the competitive binding affinity and selectivity of N-acetyl-5-chloro-histamine across the histamine receptor subtypes is not available. This type of analysis would be necessary to understand the compound's preference for one receptor subtype over others.
Functional Agonist and Antagonist Activity in Cell-Based Assays
Calcium Mobilization Studies
There are no published studies on the effect of N-acetyl-5-chloro-histamine on intracellular calcium mobilization. Calcium mobilization assays are typically used to assess the functional activity of ligands at Gq-coupled receptors, such as the H1 receptor.
Cyclic AMP Modulation
The effect of N-acetyl-5-chloro-histamine on cyclic AMP (cAMP) levels has not been documented. Modulation of cAMP is a hallmark of signaling through Gs-coupled (like H2R) and Gi/o-coupled (like H3R and H4R) receptors.
Recruitment of Beta-Arrestin
No data exists on the ability of N-acetyl-5-chloro-histamine to induce the recruitment of beta-arrestin to any of the histamine receptors. Beta-arrestin recruitment assays are important for understanding receptor desensitization and biased agonism.
Molecular Modeling and Computational Studies
Extensive searches of scientific literature and chemical databases have revealed a significant lack of specific research on the molecular modeling and computational studies of N-acetyl-5-chloro-histamine. While computational methods are widely used to investigate the interactions of various ligands with histamine receptors, this particular compound does not appear to have been the subject of published research in this area.
Ligand-Receptor Docking Simulations
There is no publicly available data from ligand-receptor docking simulations specifically investigating the binding of N-acetyl-5-chloro-histamine to any of the histamine receptor subtypes (H1R, H2R, H3R, H4R). Such studies would be valuable in predicting the binding affinity and orientation of the molecule within the receptor's binding pocket, providing insights into the key amino acid residues involved in the interaction.
Molecular Dynamics Simulations of N-Acetyl-5-Chloro-Histamine Binding
Similarly, no molecular dynamics simulation studies focused on N-acetyl-5-chloro-histamine have been found in the current body of scientific literature. These simulations would offer a dynamic view of the binding process, revealing information about the stability of the ligand-receptor complex, the conformational changes induced upon binding, and the role of solvent molecules in the interaction.
Quantitative Structure-Activity Relationship (QSAR) Analysis of Analogs
While Quantitative Structure-Activity Relationship (QSAR) studies are frequently performed on series of histamine receptor ligands to understand the relationship between their chemical structures and biological activities, no QSAR analyses that include N-acetyl-5-chloro-histamine or a closely related series of analogs have been identified. Such an analysis would help in predicting the activity of new, related compounds and in optimizing the structure of N-acetyl-5-chloro-histamine for improved potency or selectivity.
Allosteric Modulation and Receptor Heteromerization Studies
There is a notable absence of research investigating the potential of N-acetyl-5-chloro-histamine to act as an allosteric modulator of histamine receptors. Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, and can either enhance or diminish the effect of the endogenous ligand, histamine.
Furthermore, no studies have been found that explore the influence of N-acetyl-5-chloro-histamine on the formation or function of histamine receptor heteromers. Receptor heteromerization, the formation of complexes between different receptor types, is an important mechanism for modulating receptor signaling and function.
Cellular and Subcellular Biological Activities of N Acetyl 5 Chloro Histamine in Vitro Investigations
Effects on Intracellular Signaling Cascades
Specific data on the effects of N-acetyl-5-chloro-histamine on protein kinase pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Akt signaling cascades are not available in the current body of scientific research. The MAPK and Akt pathways are crucial regulators of numerous cellular processes, and the interaction of novel compounds with these cascades is a key area of investigation in cell biology and pharmacology. nih.govnih.govresearchgate.net However, without dedicated studies, any potential influence of N-acetyl-5-chloro-histamine on these pathways is unknown.
There is currently no published research detailing the modulatory effects of N-acetyl-5-chloro-histamine on ion channels and transporters. Ion channels and transporters are essential for maintaining cellular homeostasis and excitability, and their modulation can have significant physiological effects. nih.govnih.gov Future in vitro studies, such as patch-clamp electrophysiology on various cell types, would be necessary to determine if N-acetyl-5-chloro-histamine interacts with these critical cellular components.
Modulation of Cellular Secretion and Degranulation in Experimental Cell Lines
Specific investigations into the ability of N-acetyl-5-chloro-histamine to modulate the release of histamine (B1213489) and the secretion of β-hexosaminidase from experimental cell lines, such as mast cells or basophils, have not been reported. nih.govmdpi.commdpi.com The release of these mediators is a hallmark of degranulation in immune cells and plays a central role in allergic and inflammatory responses. mdpi.comnih.govmdpi.com
The influence of N-acetyl-5-chloro-histamine on vesicular transport and its potential interactions with Soluble N-ethylmaleimide-sensitive factor Attachment protein Receptor (SNARE) proteins are currently unknown. nih.govnih.govresearchgate.net SNARE proteins are fundamental to the process of membrane fusion, which is essential for the secretion of neurotransmitters and hormones. Research in this area would be required to understand if this compound has any effect on these vital cellular trafficking mechanisms.
Influence on Cellular Proliferation and Differentiation in Research Models
There is no available data from in vitro research models on the influence of N-acetyl-5-chloro-histamine on cellular proliferation or differentiation. Studies examining the effects of this compound on the cell cycle, DNA synthesis, and the expression of differentiation markers in various cell lines would be needed to ascertain its potential role in these fundamental biological processes. nih.govnih.gov
Assessment of In Vitro Cytotoxicity and Viability Assessments
Information regarding the in vitro cytotoxic effects and cell viability assessments of N-acetyl-5-chloro-histamine is not available in the reviewed scientific literature. Methodical evaluation of a compound's impact on cell health is a critical component of preclinical research. Such studies typically involve exposing various cell lines to the compound of interest and measuring cell viability and cytotoxic responses through a range of established assays.
Commonly employed methods for these assessments include:
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.
LDH (Lactate Dehydrogenase) Release Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as a marker for cytotoxicity.
Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on the integrity of the cell membrane.
Flow Cytometry with Viability Dyes: Techniques such as propidium (B1200493) iodide staining can be used to identify and quantify dead cells within a population.
The generation of data from such assays would be essential to characterize the cellular response to N-acetyl-5-chloro-histamine, including the determination of key parameters like the half-maximal inhibitory concentration (IC50).
Future in vitro investigations would be required to elucidate the potential cytotoxic profile of N-acetyl-5-chloro-histamine and its effects on cell viability across different cell types.
Enzymatic Biotransformation and Metabolic Profiling of N Acetyl 5 Chloro Histamine Preclinical and in Vitro
Identification of Enzymes Involved in N-Acetyl-5-Chloro-Histamine Metabolism
The metabolism of histamine (B1213489) is primarily carried out by two major enzymes: histamine N-methyltransferase (HNMT) and diamine oxidase (DAO). wikipedia.orgcreative-enzymes.com Acetyltransferases are also involved in the metabolism of various compounds, including the acetylation of histamine itself. youtube.com It is plausible that analogs of these enzymes would be involved in the biotransformation of a structurally similar compound like N-acetyl-5-chloro-histamine.
Histamine N-methyltransferase is a key enzyme in the metabolic inactivation of histamine within cells. wikipedia.orgnih.gov It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to the imidazole (B134444) ring of histamine, forming N-methylhistamine. creative-enzymes.comyoutube.com Given that N-acetyl-5-chloro-histamine retains the core histamine structure, it is conceivable that HNMT or its analogs could recognize it as a substrate. The presence of the chloro and acetyl groups might, however, alter the binding affinity and catalytic efficiency of the enzyme.
Diamine oxidase is the primary enzyme responsible for the degradation of extracellular histamine. seebeyondshop.comnih.gov It catalyzes the oxidative deamination of histamine to produce imidazole acetaldehyde. creative-enzymes.com This intermediate is then further metabolized by aldehyde dehydrogenase. youtube.com While DAO is the main enzyme for histamine breakdown, under certain conditions, monoamine oxidase B (MAO-B) can also metabolize the methylated form of histamine. youtube.comseebeyondshop.com The structural modifications in N-acetyl-5-chloro-histamine, particularly the acetylation of the primary amine, may significantly impact its recognition and processing by DAO and MAO analogs.
N-acetyltransferases (NATs) are a family of enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to various xenobiotics and endogenous compounds. youtube.comnih.gov The presence of an N-acetyl group in the target compound suggests that acetyltransferases could be involved in its synthesis from 5-chloro-histamine. Conversely, deacetylation by other enzymes could also be a potential metabolic pathway.
Characterization and Identification of N-Acetyl-5-Chloro-Histamine Metabolites
Without experimental data, the specific metabolites of N-acetyl-5-chloro-histamine can only be hypothesized based on the known metabolic pathways of histamine. Potential metabolic transformations could include methylation of the imidazole ring, oxidation, and further conjugation reactions.
The identification and quantification of metabolites heavily rely on advanced analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing histamine and its metabolites due to its high sensitivity and specificity. nih.govnih.gov Gas chromatography (GC) combined with mass spectrometry (GC-MS) can also be utilized, often requiring derivatization of the analytes to increase their volatility. akademisains.gov.myacs.org These techniques would be essential for separating and identifying the potential metabolic products of N-acetyl-5-chloro-histamine in preclinical and in vitro studies.
In Vitro Metabolic Stability and Enzyme Kinetics
The metabolic stability of a compound refers to its susceptibility to metabolism by enzymes, typically assessed in in vitro systems like liver microsomes or hepatocytes. springernature.com Studying the enzyme kinetics provides valuable information about the rate of the enzymatic reaction and the affinity of the enzyme for the substrate. creative-enzymes.comwikipedia.org
For histamine, the Michaelis-Menten constant (Km), which reflects the substrate concentration at half the maximum reaction velocity, has been determined for HNMT. nih.govnih.gov Should N-acetyl-5-chloro-histamine be a substrate for these enzymes, its metabolic stability and kinetic parameters would need to be experimentally determined.
Interactive Data Table: Key Enzymes in Histamine Metabolism
| Enzyme | Abbreviation | Primary Location | Metabolic Function | Potential Role in N-acetyl-5-chloro-histamine Metabolism |
| Histamine N-Methyltransferase | HNMT | Intracellular | Methylation of the imidazole ring of histamine. wikipedia.org | Potential methylation of the imidazole ring. |
| Diamine Oxidase | DAO | Extracellular | Oxidative deamination of histamine. creative-enzymes.com | Potential oxidative deamination, though acetylation may hinder this. |
| Monoamine Oxidase B | MAO-B | Brain, Periphery | Oxidation of N-methylhistamine. youtube.com | Potential oxidation of a methylated metabolite. |
| N-Acetyltransferases | NATs | Various Tissues | Acetylation of various compounds. nih.gov | Potentially involved in the synthesis or further metabolism. |
Comparative Metabolic Pathways Across Experimental Biological Systems
The metabolism of a chemical entity can vary significantly across different species and in vitro test systems. These differences are primarily due to variations in the expression and activity of drug-metabolizing enzymes. A comparative analysis of potential metabolic pathways in diverse biological systems is crucial for extrapolating in vitro findings to in vivo scenarios and for understanding interspecies differences in drug disposition. The following sections outline the plausible comparative metabolic pathways of N-acetyl-5-chloro-histamine in commonly used preclinical and in vitro models.
The primary routes of histamine metabolism in mammals involve N-methylation by histamine-N-methyltransferase (HNMT) and oxidative deamination by diamine oxidase (DAO). However, the N-acetylation of the primary amino group in N-acetyl-5-chloro-histamine would likely preclude it from being a substrate for DAO. The presence of the acetyl group and the chloro substituent on the imidazole ring are expected to be the major determinants of its metabolic fate.
In vitro studies utilizing liver microsomes, which are rich in cytochrome P450 (CYP450) enzymes, are a standard method for investigating phase I metabolic reactions. The chloro-substitution on the imidazole ring of N-acetyl-5-chloro-histamine could influence its interaction with CYP450 enzymes. Halogenation of aromatic rings can alter the electronic properties of the molecule, potentially affecting the rate and site of oxidation. For instance, the presence of a chlorine atom can direct metabolism to other positions on the ring or on side chains.
Preclinical animal models, such as rats, are essential for understanding the in vivo metabolism and disposition of a compound. Rat liver hepatocytes, used in in vitro studies, provide a more complete picture of metabolism as they contain both phase I and phase II enzymes. In addition to the oxidative pathways observed in microsomes, hepatocytes can facilitate conjugation reactions, such as glucuronidation or sulfation, of any hydroxylated metabolites.
Microbial systems, like the fungus Cunninghamella elegans, are known to be effective models for mammalian drug metabolism. These microorganisms express a variety of CYP450 enzymes and other transferases that can generate metabolites similar to those produced in mammals. Fungal models are particularly useful for producing larger quantities of metabolites for structural elucidation. Studies on other antihistamines have shown that C. elegans can perform N-oxidation and N-demethylation reactions.
Based on these principles, a comparative metabolic profile of N-acetyl-5-chloro-histamine can be postulated across these systems. The primary metabolic transformations are likely to involve hydroxylation of the imidazole ring (if sterically accessible), oxidation of the acetyl group, or hydrolysis of the amide bond. The presence of the chlorine atom may also lead to the formation of chlorinated metabolites with altered biological activity or toxicity profiles.
The following interactive data tables summarize the potential primary and secondary metabolic pathways of N-acetyl-5-chloro-histamine across different experimental biological systems, based on established metabolic reactions for similar chemical structures.
Table 1: Postulated Primary Metabolic Pathways of N-acetyl-5-chloro-histamine in Different Biological Systems
| Metabolic Pathway | Human Liver Microsomes | Rat Hepatocytes | Cunninghamella elegans |
| Imidazole Ring Hydroxylation | Likely | Likely | Possible |
| N-Deacetylation | Possible | Likely | Likely |
| Acetyl Group Oxidation | Possible | Possible | Likely |
| Oxidative Dechlorination | Less Likely | Less Likely | Possible |
Table 2: Postulated Secondary (Conjugative) Metabolic Pathways of N-acetyl-5-chloro-histamine Metabolites in Different Biological Systems
| Conjugation Reaction | Human Liver Microsomes | Rat Hepatocytes | Cunninghamella elegans |
| Glucuronidation of Hydroxylated Metabolites | Not Applicable | Likely | Possible (as glycosylation) |
| Sulfation of Hydroxylated Metabolites | Not Applicable | Possible | Less Likely |
| N-Acetylation of Deacetylated Metabolite | Possible | Likely | Possible |
It is imperative to note that the metabolic pathways detailed in these tables are predictive and based on the metabolic fate of structurally related compounds. Definitive identification and quantification of the metabolites of N-acetyl-5-chloro-histamine would require dedicated in vitro and preclinical studies. Such studies would involve incubating the compound with the respective biological systems, followed by the analysis of the resulting metabolites using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Neurochemical and Neurobiological Investigations of N Acetyl 5 Chloro Histamine Experimental Models
Modulation of Neurotransmitter Release and Reuptake in Synaptosomal Preparations
There is no available scientific literature detailing studies that have investigated the effects of N-acetyl-5-chloro-histamine on the release or reuptake of neurotransmitters in synaptosomal preparations. Research on the broader histaminergic system indicates that histamine (B1213489) itself can modulate the release of various neurotransmitters, including acetylcholine, through actions on histamine receptors located on nerve terminals. nih.govnih.gov However, how the N-acetylation and 5-chloro substitution on the histamine molecule would alter this activity has not been experimentally determined or reported.
Effects on Neuronal Excitability and Network Activity (In Vitro and Ex Vivo Models)
No research findings were identified that specifically examine the effects of N-acetyl-5-chloro-histamine on neuronal excitability or network activity in in vitro or ex vivo models. Studies on histamine have shown that it can have excitatory effects on neurons in various brain regions, such as the nucleus basalis and the lateral vestibular nucleus, often mediated by H1 and H2 receptors. nih.govnih.govresearchgate.net These effects typically involve depolarization and an increase in tonic firing. nih.gov Without specific experimental data, the influence of N-acetyl-5-chloro-histamine on these processes remains unknown.
Investigating Brain Distribution and Regional Localization in Animal Models
There are no published studies on the brain distribution and regional localization of N-acetyl-5-chloro-histamine in animal models. The distribution of endogenous histamine and its receptors is well-documented, with histaminergic neurons originating in the tuberomammillary nucleus (TMN) of the hypothalamus and projecting widely throughout the central nervous system. semanticscholar.orgnih.gov The pharmacokinetic and pharmacodynamic properties of N-acetyl-5-chloro-histamine, including its ability to cross the blood-brain barrier and its potential binding sites, have not been investigated.
Influence on Neuroinflammation and Glial Cell Function (Mechanistic Studies)
No mechanistic studies have been published regarding the influence of N-acetyl-5-chloro-histamine on neuroinflammation or glial cell function. The parent compound, histamine, is known to play a complex, dual role in neuroinflammation, capable of mediating both pro- and anti-inflammatory responses depending on the context and the specific histamine receptor subtypes activated on microglia and astrocytes. nih.govnih.govmdpi.com It can modulate microglial activation, migration, and cytokine secretion. mdpi.com The impact of the N-acetyl and 5-chloro modifications on these immunomodulatory functions has not been explored.
Behavioral Phenotyping in Animal Models Relevant to Histaminergic Systems (Mechanistic)
There is a lack of research on the behavioral effects of N-acetyl-5-chloro-histamine in animal models. The central histaminergic system is known to modulate a wide range of behaviors, including wakefulness, cognition, feeding, and locomotor activity. semanticscholar.orgnih.govmdpi.com Studies using histamine receptor knockout mice or pharmacological agents have been crucial in elucidating these roles. nih.gov However, no behavioral phenotyping studies have been reported for N-acetyl-5-chloro-histamine, and therefore its behavioral profile is uncharacterized.
Based on a comprehensive search for "Histamine, N-acetyl-5-chloro-," it has been determined that there is no available scientific literature or research data specifically detailing the advanced analytical methodologies for this particular chemical compound. The search results consistently pertain to related but distinct compounds such as histamine, N-acetylhistamine, and chlorpheniramine (B86927) maleate.
Therefore, it is not possible to generate a scientifically accurate and thorough article that strictly adheres to the provided outline for "Histamine, N-acetyl-5-chloro-." Attempting to extrapolate information from related compounds would violate the core instruction to focus solely on the specified subject and would lead to scientifically inaccurate and speculative content.
The following is a breakdown of why the requested article cannot be generated based on the provided outline and the available search results:
Advanced Analytical Methodologies for N Acetyl 5 Chloro Histamine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization:No NMR studies for the structural characterization of N-acetyl-5-chloro-histamine are available in the public domain. General principles of NMR are well-documented, but specific data for this compound is absent.core.ac.ukmdpi.comnih.govmpg.de
Given the strict constraints of the request to focus solely on "Histamine, N-acetyl-5-chloro-" and to provide detailed, scientifically accurate research findings, the absence of primary or secondary research on this specific compound makes the fulfillment of this request impossible. To maintain scientific integrity, no article can be produced.
Based on a comprehensive search of available scientific literature, there is no specific research published on the advanced analytical methodologies for the chemical compound Histamine (B1213489), N-acetyl-5-chloro- . Methodologies such as immunoassays, biosensors, and specific sample preparation or extraction techniques have not been developed or documented for this particular halogenated derivative of N-acetylhistamine.
The scientific community has extensively studied histamine and its primary metabolite, N-acetylhistamine, leading to the development of various analytical techniques for their detection. However, these methods have not been specifically adapted or validated for a chloro-substituted version like N-acetyl-5-chloro-histamine. Research into the analytical chemistry of halogenated metabolites of histamine appears to be a novel area with no current data.
Therefore, it is not possible to provide an article with the requested sections on "Development of Immunoassays and Biosensors for Research Applications" and "Sample Preparation and Extraction Techniques for Biological Matrices" that focuses solely on N-acetyl-5-chloro-histamine, as no such research exists in the public domain.
Future Directions and Emerging Research Avenues for N Acetyl 5 Chloro Histamine
Exploration of N-Acetyl-5-Chloro-Histamine as a Tool Compound for Elucidating Biological Mechanisms
A "tool compound" is a chemical used in research to probe biological systems and understand the function of a specific target, such as a receptor or enzyme. N-acetyl-5-chloro-histamine is not currently used as a tool compound, as its synthesis and biological activity are not documented in public literature.
For it to become a valuable tool compound, it would first need to be synthesized and pharmacologically characterized. Its parent molecule, N-acetylhistamine, is known primarily as a metabolite of histamine (B1213489). targetmol.comhmdb.cadrugbank.com It has been used in research as a negative control in studies of anaphylaxis, as it does not share histamine's potent effects on eosinophil activity. targetmol.com
The introduction of a chloro- group at the 5-position of the imidazole (B134444) ring could theoretically alter the molecule's properties in several ways:
Altered Receptor Affinity and Selectivity: Halogenation is a common strategy in drug design to modify how a ligand binds to its target. The chloro- group could increase the compound's affinity or selectivity for one of the four histamine receptor subtypes (H1, H2, H3, H4) or even confer activity at an entirely new target. For example, the H4 receptor antagonist JNJ7777120 features a 5-chloro-indole moiety. researchgate.net
Modified Metabolic Stability: The chloro- group might change the compound's susceptibility to metabolic enzymes, potentially giving it a different duration of action compared to N-acetylhistamine.
If N-acetyl-5-chloro-histamine were found to be a potent and selective ligand for a specific receptor, it could be an invaluable tool for researchers to selectively activate or block that receptor's signaling pathway, thereby helping to elucidate its role in health and disease.
Advanced Computational Modeling for Predictive Research and Analog Design
No computational modeling studies specific to N-acetyl-5-chloro-histamine are available. However, this approach would be a critical and cost-effective first step in any future research program. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are widely used to predict the biological activity of new molecules and guide the design of improved analogs. tandfonline.comnih.govnih.gov
Molecular Docking simulations could predict how N-acetyl-5-chloro-histamine binds to the active sites of the four histamine receptors. mdpi.comsemanticscholar.org By modeling the interactions between the compound and key amino acid residues in the receptor's binding pocket, researchers could hypothesize whether the 5-chloro substitution enhances or diminishes binding affinity. For instance, docking studies of histamine itself have identified crucial electrostatic interactions with specific aspartate residues in the H1 and H2 receptors. mdpi.com A similar analysis could predict the binding pose of N-acetyl-5-chloro-histamine and guide subsequent experimental validation.
QSAR models use statistical methods to correlate the chemical structure of compounds with their biological activity. researchgate.net If a series of halogenated N-acetylhistamine analogs were synthesized and tested, a QSAR model could be built to identify the physicochemical properties (e.g., steric, electrostatic, hydrophobic) that are most important for activity. acs.org This model could then be used to predict the potency of new, unsynthesized analogs, prioritizing the most promising candidates for synthesis and testing.
| Statistical Parameter | Value | Interpretation |
|---|---|---|
| Q² (Cross-validated R²) | 0.525 | Indicates good internal predictive ability of the model. |
| R²ncv (Non-cross-validated R²) | 0.891 | Shows a strong correlation between the predicted and actual activities for the training set. |
| R²pred (Predictive R²) | 0.807 | Demonstrates good predictive power for an external test set of compounds. |
| Field Contributions | Electrostatic (43.7%), Hydrophobic (24.5%), HB-donor (22.2%), Steric (9.6%) | Suggests that electrostatic and hydrophobic properties are the most critical factors for receptor binding. |
*Data is illustrative and based on a published CoMSIA model for general H1-antihistamines, not N-acetyl-5-chloro-histamine. nih.gov
Integration with Microfluidics and Organ-on-a-Chip Technologies for Complex In Vitro Models
Microfluidics and Organ-on-a-Chip (OOC) technologies represent the cutting edge of in vitro biological research, offering more physiologically relevant models of human tissues and organs than traditional cell cultures. nih.govmdpi.comresearchgate.net These advanced systems have not been used to study N-acetyl-5-chloro-histamine, but they offer exciting future possibilities.
Organ-on-a-Chip (OOC) devices are microfluidic cell culture systems that recreate the key functional units of human organs, such as the lung, liver, or intestine. nih.gov These "chips" can be used to study drug metabolism, efficacy, and toxicity in a human-relevant context. For example, multi-organ systems have been used to investigate the metabolism of the antihistamine terfenadine (B1681261) by a liver module and its subsequent cardiotoxic effects on a heart module. youtube.com A similar multi-organ OOC platform could be used to:
Assess the absorption and metabolism of N-acetyl-5-chloro-histamine using an intestine-liver chip.
Evaluate its potential for respiratory effects or anti-inflammatory activity using a lung-on-a-chip that models the alveolar-capillary barrier. nih.gov
Study its potential neuroactivity and ability to cross the blood-brain barrier using a brain-on-a-chip.
Microfluidic devices are also used for high-throughput screening and detailed mechanistic studies. For example, specialized microfluidic chips have been developed to precisely measure histamine release from individual basophils, a key event in the allergic cascade. nih.govflinders.edu.aunih.gov If N-acetyl-5-chloro-histamine were found to modulate immune cell function, such a system could be used to quantify its effects on histamine release with high sensitivity and temporal resolution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
